

Application Note: Mass Spectrometry Analysis for Orthocaine Molecular Ion Confirmation

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Compound of Interest

Compound Name: Orthocaine

Cat. No.: B1310953

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Abstract

This application note provides a detailed protocol for the confirmation of the molecular ion of **Orthocaine** (methyl 3-amino-4-hydroxybenzoate) using mass spectrometry. **Orthocaine**, a local anesthetic, has a molecular weight of 167.16 g/mol and the chemical formula $C_8H_9NO_3$.^[1]^[2]^[3]^[4]^[5] This document outlines protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) to ensure accurate identification and confirmation of the molecular ion and its characteristic fragments. The presented methodologies are intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Introduction

Orthocaine is a local anesthetic agent used to suppress or relieve pain.^[1] Accurate and reliable analytical methods are crucial for its identification in various matrices, including pharmaceutical formulations and biological samples. Mass spectrometry is a powerful analytical technique that provides high sensitivity and specificity for the structural elucidation and confirmation of chemical compounds. By measuring the mass-to-charge ratio (m/z) of ionized molecules, mass spectrometry allows for the precise determination of molecular weight and the study of fragmentation patterns, which serve as a molecular fingerprint.

This application note details the experimental procedures for the analysis of **Orthocaine** using both GC-MS and ESI-MS techniques. GC-MS is a robust method for volatile and semi-volatile compounds, providing characteristic fragmentation patterns upon electron ionization. ESI-MS is

a soft ionization technique suitable for polar and thermally labile molecules, which is often coupled with liquid chromatography for the analysis of complex mixtures. The confirmation of the **Orthocaine** molecular ion is a critical step in its analytical characterization, ensuring the identity and purity of the compound.

Experimental Protocols

Sample Preparation

A stock solution of **Orthocaine** should be prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL. Working solutions for analysis can be prepared by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL) with the same solvent. For ESI-MS, a final concentration in the low µg/mL to ng/mL range is often sufficient.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 15 °C/min to 280 °C.

- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL (splitless or split injection depending on concentration).

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis

ESI-MS is a soft ionization technique suitable for the analysis of polar and thermally labile molecules like **Orthocaine**.

Instrumentation:

- Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions (for LC-ESI-MS):

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:
 - Start with 5% B, hold for 1 minute.

- Linear gradient to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 600 L/hr.
- Cone Gas Flow: 50 L/hr.
- Scan Range: m/z 50-500.
- Collision Energy (for MS/MS): For fragmentation analysis, a collision energy of 10-30 eV can be applied to the precursor ion ([M+H]⁺).

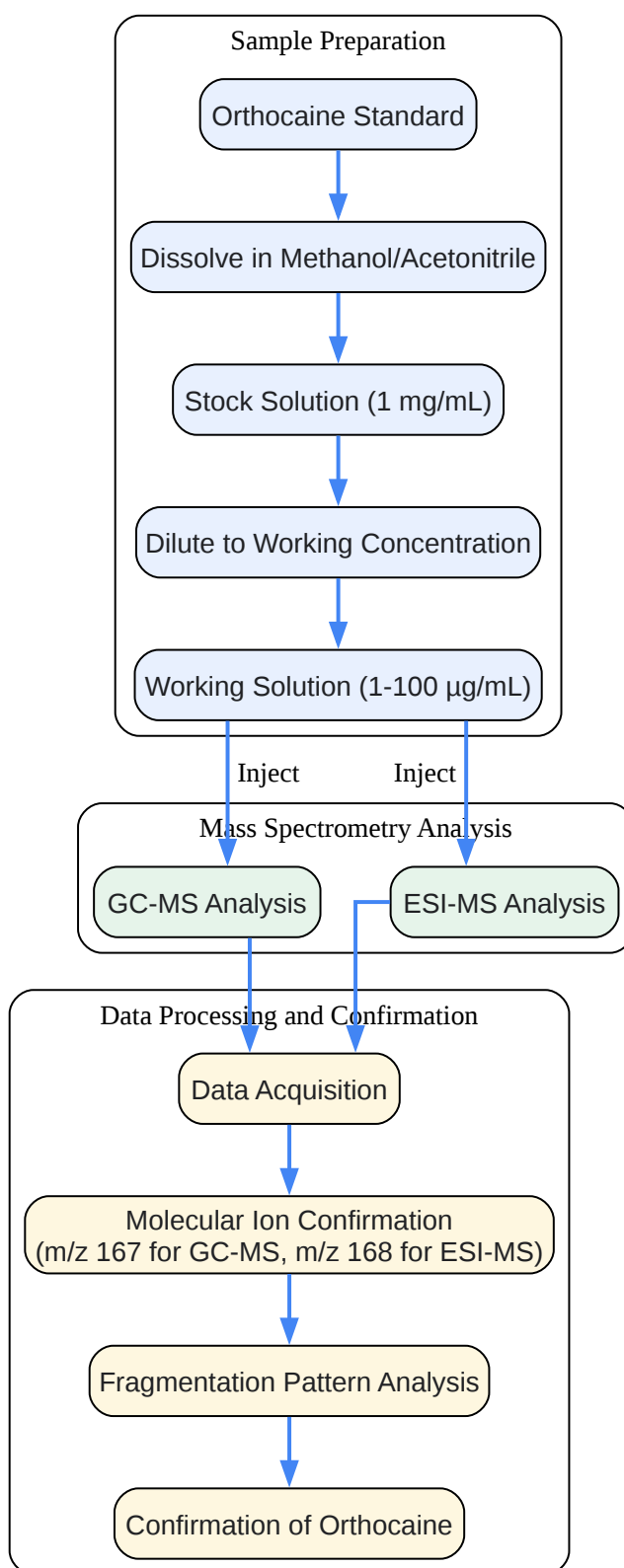
Data Presentation

The expected mass spectral data for **Orthocaine** is summarized in the table below. The molecular ion and key fragment ions are presented with their corresponding mass-to-charge ratios.

Analysis Technique	Ion Type	m/z	Interpretation
GC-MS (EI)	Molecular Ion $[M]^{\bullet+}$	167	Intact molecule with one electron removed.
GC-MS (EI)	Fragment Ion	136	Loss of a methoxy radical ($\bullet\text{OCH}_3$).
GC-MS (EI)	Fragment Ion	108	Loss of carbon monoxide (CO) from the m/z 136 fragment.
ESI-MS	Protonated Molecule $[M+H]^+$	168	Intact molecule with an added proton.

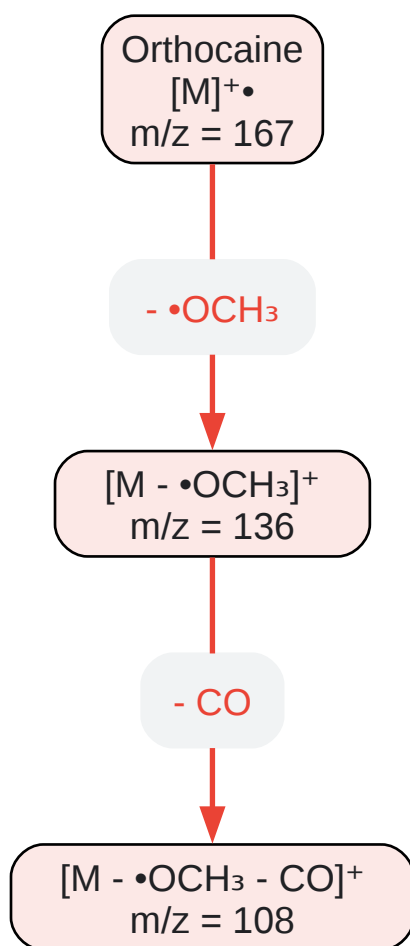
Visualization of Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of **Orthocaine** and the proposed fragmentation pathway in Electron Ionization mode.



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Experimental workflow for **Orthocaine** analysis.



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Proposed EI fragmentation of **Orthocaine**.

Discussion

The GC-MS analysis of **Orthocaine** under electron ionization is expected to yield a clear molecular ion peak at m/z 167, corresponding to the molecular weight of the compound. The fragmentation pattern is a key diagnostic tool. The initial fragmentation likely involves the loss of a methoxy radical ($\bullet\text{OCH}_3$) from the ester group, resulting in a prominent fragment ion at m/z 136. This is a common fragmentation pathway for methyl esters of aromatic acids. Subsequent fragmentation of the m/z 136 ion can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of a fragment ion at m/z 108. The presence of these three key ions provides strong evidence for the identification of **Orthocaine**.

For ESI-MS analysis in positive ion mode, **Orthocaine** is expected to be readily protonated, forming the $[M+H]^+$ ion at m/z 168. This soft ionization technique typically results in minimal in-source fragmentation, making it ideal for confirming the molecular weight of the intact molecule. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the $[M+H]^+$ precursor ion. The resulting product ion spectrum can provide further structural information and enhance the confidence of identification.

Conclusion

The mass spectrometry methods detailed in this application note provide robust and reliable protocols for the confirmation of the molecular ion of **Orthocaine**. Both GC-MS and ESI-MS techniques offer complementary information for the unambiguous identification of this local anesthetic. The characteristic molecular ion and fragment ions serve as a definitive fingerprint for **Orthocaine**, making these methods highly suitable for quality control, drug development, and forensic applications. The provided workflows and fragmentation pathways can guide researchers in their analytical investigations of **Orthocaine** and related compounds.

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